

# Amoxicillin Sodium: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amoxicillin (sodium)

Cat. No.: B13391290

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This technical guide provides an in-depth overview of Amoxicillin sodium, a widely used semi-synthetic antibiotic. It covers its core chemical and physical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.

## Core Properties of Amoxicillin Sodium

Amoxicillin sodium is the monosodium salt of amoxicillin, a broad-spectrum  $\beta$ -lactam antibiotic. [1][2] It is frequently used in clinical settings to treat a variety of bacterial infections.[3]

## Physicochemical Data

The fundamental physicochemical properties of Amoxicillin sodium are summarized below.

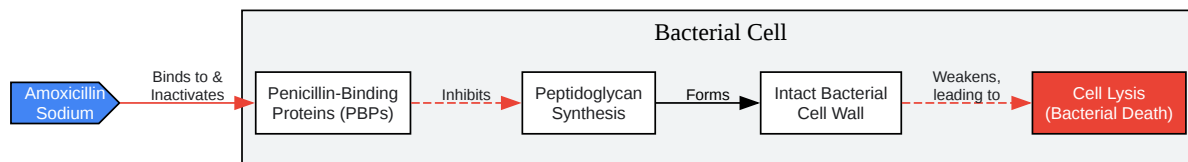
Property	Value	Reference
CAS Number	34642-77-8	[4][5][6]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>3</sub> NaO <sub>5</sub> S	[4][5]
Molecular Weight	387.39 g/mol	[4][5][6]
Appearance	White powder	[7]
Solubility	Very soluble in water; sparingly soluble in anhydrous ethanol; very slightly soluble in acetone. Soluble in DMSO.	[2][8][9]
Storage Conditions	2-8°C	[4]

## Mechanism of Action

Amoxicillin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[10][12]

The key steps in its mechanism of action are:

- **Target Binding:** Amoxicillin, like other  $\beta$ -lactam antibiotics, targets and binds to Penicillin-Binding Proteins (PBPs).[4][10] These enzymes are located on the inner membrane of the bacterial cell wall.[1]
- **Inhibition of Transpeptidation:** The binding of amoxicillin to PBPs inactivates these enzymes, specifically inhibiting the transpeptidase activity required for the final step of peptidoglycan synthesis.[12]
- **Cell Wall Disruption:** This inhibition prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[1][10]
- **Cell Lysis:** The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][10]



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Fig. 1: Mechanism of action of Amoxicillin sodium.

## Experimental Protocols

This section details methodologies for the synthesis and analysis of Amoxicillin sodium, crucial for research and quality control.

### Synthesis of Amoxicillin Sodium

Amoxicillin sodium is typically prepared from Amoxicillin trihydrate. The following protocol is based on a common method involving a salt-forming agent.

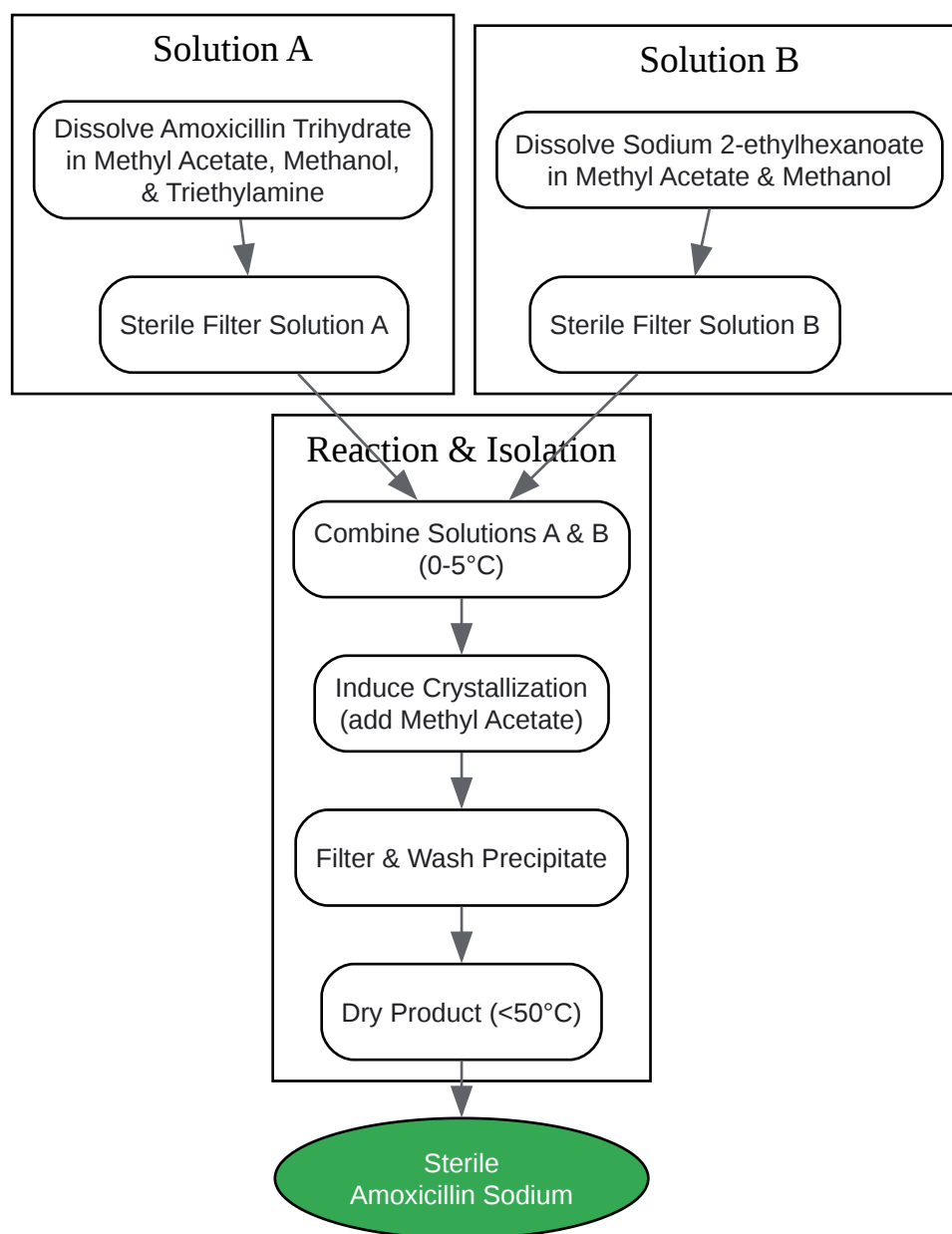
Objective: To synthesize sterile Amoxicillin sodium from Amoxicillin trihydrate.

Materials:

- Amoxicillin trihydrate
- Methyl acetate
- Methanol
- Triethylamine
- Sodium 2-ethylhexanoate
- Sterile filtration system (0.22  $\mu\text{m}$ )

Protocol:

- Solution A Preparation: Dissolve Amoxicillin trihydrate (e.g., 50 g) in a solvent mixture of methyl acetate (92 mL), triethylamine (34 g), and methanol (52 mL).[\[2\]](#) Stir until a clear solution is obtained.
- Sterile Filtration of Solution A: Pass the resulting solution through a sterile filtration system.[\[13\]](#)
- Solution B Preparation: Dissolve the salt-forming agent, sodium 2-ethylhexanoate (e.g., 34 g), in a solvent mixture of methyl acetate (92 mL) and methanol (52 mL).[\[2\]](#)
- Sterile Filtration of Solution B: Pass the sodium 2-ethylhexanoate solution through a sterile filtration system.[\[2\]](#)[\[13\]](#)
- Reaction: Slowly add the filtered Solution B to the filtered Solution A while maintaining the reaction temperature between 0-5°C.[\[2\]](#)
- Crystallization: After a reaction time of approximately 80 minutes, add additional methyl acetate (e.g., 10 mL) to promote the precipitation of the product.[\[2\]](#)[\[13\]](#)
- Isolation and Drying: Collect the precipitate by filtration, wash it with methyl acetate, and dry the final product at a temperature below 50°C to yield sterile Amoxicillin sodium.[\[2\]](#)



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Fig. 2: General workflow for the synthesis of Amoxicillin sodium.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the assay and quality control of Amoxicillin sodium, ensuring its potency and purity. The following is a representative RP-HPLC method.

Objective: To quantify Amoxicillin in a sample using a validated RP-HPLC method.

Instrumentation & Conditions:

Parameter	Specification	Reference
Chromatography System	Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection	[4]
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)	[4]
Mobile Phase	Acetonitrile : 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0) (3:97 v/v)	[5]
Flow Rate	1.0 mL/minute	[5]
Detection Wavelength	230 nm	[5]
Injection Volume	10 µL	[5]
Column Temperature	Ambient	[11]

Reagent and Sample Preparation:

- Diluent/Buffer Preparation: Prepare a 6.8 g/L solution of monobasic potassium phosphate in water. Adjust the pH to 5.0 with a 45% (w/w) potassium hydroxide solution.[5]
- Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[4]
- Standard Solution Preparation: Accurately weigh and dissolve USP Amoxicillin Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 1.2 mg/mL). Use this solution within 6 hours.[13]

- Sample Solution Preparation: Prepare a sample solution of Amoxicillin sodium in the diluent to achieve a theoretical concentration similar to the standard solution. Pass the solution through a filter (e.g., 1  $\mu$ m or finer) before injection. Use this solution within 6 hours.[13]

#### Chromatographic Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor). The relative standard deviation for replicate injections should be NMT 1.5%.[13]
- Inject the sample solution.
- Identify the amoxicillin peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the amount of Amoxicillin in the sample by comparing the peak area of the sample to the peak area of the standard.

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- To cite this document: BenchChem. [Amoxicillin Sodium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13391290#amoxycillin-sodium-cas-number-and-molecular-weight]

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